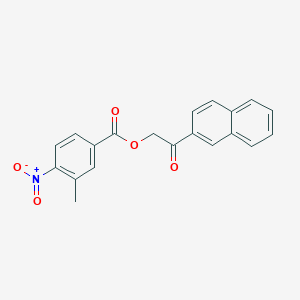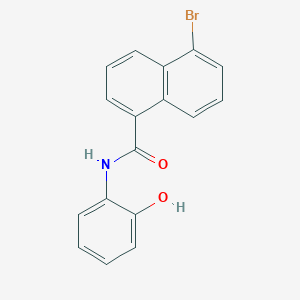![molecular formula C14H11Cl2FO2 B5843950 {3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCFM and is synthesized using a specific method that involves the use of different reagents. In
作用机制
The mechanism of action of DCFMs is not fully understood, but research has shown that they function by inhibiting specific enzymes involved in cell growth and proliferation. DCFMs have been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DCFMs have been found to have different biochemical and physiological effects depending on the type of cell they are targeting. In cancer cells, DCFMs have been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi and bacteria, DCFMs have been found to disrupt the cell wall and membrane, leading to cell death.
实验室实验的优点和局限性
DCFMs have several advantages for lab experiments, including their broad spectrum of activity against different types of cells, their ability to inhibit specific enzymes involved in cell growth and proliferation, and their potential for the development of new antibiotics. However, DCFMs also have some limitations, including their potential toxicity and the need for further research to fully understand their mechanism of action.
未来方向
There are several future directions for research on DCFMs, including the development of new synthetic methods for the production of DCFMs, the exploration of their potential as antitumor agents, antifungal agents, and antibacterial agents, and the investigation of their mechanism of action. Additionally, further research is needed to understand the potential toxicity of DCFMs and to develop strategies to minimize any adverse effects.
合成方法
The synthesis of DCFM involves the use of different reagents, including 3,5-dichloro-4-hydroxybenzaldehyde, 2-fluorobenzyl alcohol, and sodium borohydride. The reaction is carried out in the presence of a solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reduced to form DCFM.
科学研究应用
DCFMs have been extensively studied for their potential applications as antitumor agents, antifungal agents, and antibacterial agents. Research has shown that DCFMs have a broad spectrum of activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, DCFMs have been found to be effective against different types of fungi and bacteria, making them a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGVURVNSHFYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)
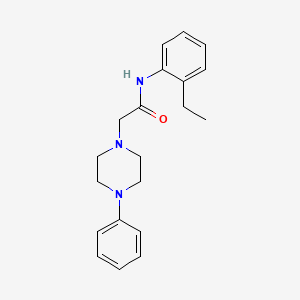
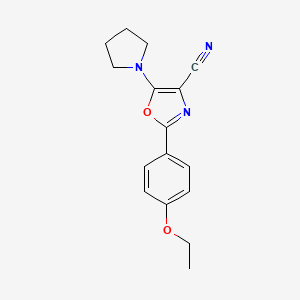
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
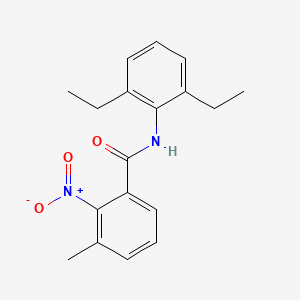
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
